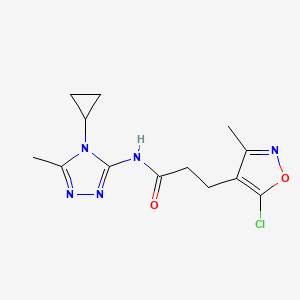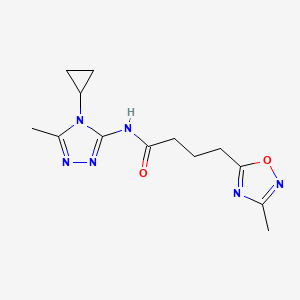![molecular formula C10H13BrN2O3S B6962944 2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B6962944.png)
2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the acetamide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The presence of the bromophenyl and methylsulfonyl groups suggests that the compound may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
- 2-(3-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
- 2-(3-Methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Uniqueness
The presence of the bromine atom in 2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-13(17(2,15)16)9(10(12)14)7-4-3-5-8(11)6-7/h3-6,9H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOMRUZATOGCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC(=CC=C1)Br)C(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B6962869.png)
![2-[(2,4-difluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6962871.png)
![4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide](/img/structure/B6962877.png)

![(2R)-N-[[2-(3-methylbutoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6962889.png)
![3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile](/img/structure/B6962896.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide](/img/structure/B6962920.png)
![4-(2-ethylbenzimidazol-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6962931.png)

![N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B6962936.png)
![N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide](/img/structure/B6962942.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6962949.png)
![1-cyano-N-[1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]cyclopentane-1-carboxamide](/img/structure/B6962963.png)
